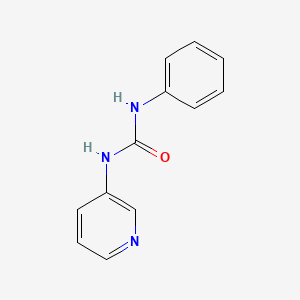![molecular formula C11H16N2O2S B6168772 N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide CAS No. 1247419-86-8](/img/no-structure.png)
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide, also known as pyrrolidinesulfonamide (PSA), is a synthetic organic compound that has recently been explored for its potential use in a variety of scientific research applications. It is a versatile compound that has been used in a number of different experiments, ranging from enzymatic studies to the development of new drugs. In
科学的研究の応用
PSA has been used in a number of scientific research applications, including the study of enzymes, the development of new drugs, and the study of biochemical and physiological processes. PSA has been used in the study of enzymes, such as proteases, as a substrate to measure the catalytic activity of the enzyme. It has also been used in the development of new drugs, as it has been found to have a strong inhibitory effect on a variety of enzymes. Finally, PSA has been used to study biochemical and physiological processes, such as the effects of stress hormones on the body.
作用機序
The mechanism of action of PSA is not fully understood, but it is believed to involve the binding of the compound to a specific enzyme, which then leads to the inhibition of the enzyme's activity. It is believed that PSA binds to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
PSA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, including proteases, which are involved in the breakdown of proteins. It has also been found to have an inhibitory effect on the activity of stress hormones, such as cortisol, which can lead to an increase in the body's stress levels. Finally, PSA has been found to have an anti-inflammatory effect, which can be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
PSA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using PSA is that it is relatively easy to synthesize, which makes it ideal for use in a wide range of experiments. Additionally, PSA has been found to have a strong inhibitory effect on a variety of enzymes, which makes it useful for studying the activity of these enzymes. However, PSA can also be difficult to work with, as it can be unstable in certain conditions and can be difficult to purify.
将来の方向性
There are a number of potential future directions for the use of PSA in scientific research. One potential area of research is the development of new drugs that utilize PSA as an active ingredient. Additionally, PSA could be used to study the effects of stress hormones on the body, as well as the effects of certain drugs on biochemical and physiological processes. Finally, PSA could be used as a substrate in the study of enzymes, as it has been found to have a strong inhibitory effect on a variety of enzymes.
合成法
PSA can be synthesized through a variety of methods, including a simple two-step reaction. The first step involves the reaction of pyrrolidine with an aromatic sulfonyl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid. The second step involves the reaction of the resulting sulfonamide with an alkyl halide, such as methyl iodide, in the presence of a base, such as sodium hydroxide. This reaction yields the desired product, PSA, in high yields.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide involves the reaction of pyrrolidine with benzene sulfonyl chloride, followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "Pyrrolidine", "Benzene sulfonyl chloride", "Sodium borohydride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve pyrrolidine in methanol and add benzene sulfonyl chloride dropwise with stirring. Maintain the reaction mixture at room temperature for 2 hours.", "Step 2: Add diethyl ether to the reaction mixture and separate the organic layer. Wash the organic layer with hydrochloric acid and then with sodium hydroxide.", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide.", "Step 4: Dissolve the intermediate in methanol and add sodium borohydride. Stir the reaction mixture at room temperature for 2 hours.", "Step 5: Quench the reaction by adding hydrochloric acid and extract the product with diethyl ether.", "Step 6: Wash the organic layer with sodium hydroxide and dry over anhydrous sodium sulfate.", "Step 7: Evaporate the solvent to obtain the final product N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide." ] } | |
CAS番号 |
1247419-86-8 |
製品名 |
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |
分子式 |
C11H16N2O2S |
分子量 |
240.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B6168752.png)
